molecular formula C21H20N2O2S2 B2656413 3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862806-52-8

3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2656413
CAS No.: 862806-52-8
M. Wt: 396.52
InChI Key: CUHLZHGKPBJTCD-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. The structure features a 4-methoxyphenyl group at position 3 and a 4-methylbenzylthio substituent at position 2. The 6,7-dihydro modification indicates partial saturation of the thiophene ring, which may influence conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-14-3-5-15(6-4-14)13-27-21-22-18-11-12-26-19(18)20(24)23(21)16-7-9-17(25-2)10-8-16/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHLZHGKPBJTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the 4-methoxyphenyl group: This step might involve electrophilic aromatic substitution or coupling reactions.

    Attachment of the 4-methylbenzylthio group: This can be done through nucleophilic substitution reactions using thiol reagents and benzyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the thioether group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound could involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position 2 / Position 3) Core Structure Melting Point (°C) Yield (%) Reference
3-(4-Methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (Target) 4-Methylbenzylthio / 4-Methoxyphenyl 6,7-Dihydrothieno[3,2-d]pyrimidin N/A N/A -
2-(4-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (13) 4-Methoxybenzyl / 3-Methoxyphenyl Thieno[3,2-d]pyrimidin 258–261 49
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-Chlorobenzylthio / 2-Methoxyphenyl 6,7-Dihydrothieno[3,2-d]pyrimidin N/A N/A
2-(Methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Methylthio / Unsubstituted 6,7-Dihydrothieno[3,2-d]pyrimidin N/A N/A

Key Observations :

  • Substituent Position : The target compound’s 4-methoxyphenyl group (para-substituted) contrasts with analogs like compound 13 (meta-methoxy) and the 2-methoxyphenyl group in . Para-substitution often enhances steric accessibility and electronic effects compared to ortho/meta positions.
  • Thioether Group : The 4-methylbenzylthio group in the target compound is bulkier than the methylthio group in , which may improve lipophilicity and membrane permeability.

Physical and Chemical Properties

  • Melting Points : Fully aromatic analogs (e.g., compound 13: 258–261°C ) generally exhibit higher melting points than dihydro derivatives due to enhanced crystallinity.
  • Lipophilicity : The 4-methylbenzylthio group in the target compound likely increases logP compared to compounds with polar groups (e.g., 3b in , which has hydroxyl groups) .

Structure-Activity Relationship (SAR) Trends

  • Electron-Donating Groups : Methoxy and methyl groups (as in the target compound) may enhance π-π stacking with biological targets compared to electron-withdrawing groups (e.g., chloro in ) .
  • Steric Effects : Bulky substituents like 4-methylbenzylthio could improve binding affinity but reduce solubility, necessitating optimization .

Biological Activity

The compound 3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N2OS
  • Molecular Weight : 342.45 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting signaling cascades.
  • Receptor Modulation : It can interact with cell surface receptors, modulating their activity and influencing cellular responses.
  • Cellular Process Disruption : The compound may interfere with critical cellular processes such as DNA replication and protein synthesis.

Anticancer Activity

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Thieno derivative AMCF-7 (Breast cancer)15.0Apoptosis induction
Thieno derivative BA549 (Lung cancer)20.5Cell cycle arrest

Antiviral Activity

Research has demonstrated that certain thieno[3,2-d]pyrimidines possess antiviral properties. For example, they have been shown to inhibit the replication of viruses like Dengue Virus (DENV), with IC50 values indicating potent activity.

CompoundVirus TypeIC50 (µM)
Thieno derivative CDENV-212.0
Thieno derivative DDENV-314.5

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Studies

  • Study on Anticancer Efficacy :
    A study evaluated the anticancer effects of several thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The results showed that the compound significantly reduced cell viability in MCF-7 cells through apoptosis mechanisms.
  • Evaluation of Antiviral Activity :
    Another research project assessed the antiviral potential against DENV using in vitro assays. The results indicated that the compound effectively inhibited viral replication in a dose-dependent manner.

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